

Application Notes and Protocols for Bioconjugation with Sulfo Cy5.5-N3 Azide

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Compound of Interest

Compound Name: Sulfo Cy5.5-N3

Cat. No.: B15555281

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Introduction

Sulfo Cy5.5-N3 azide is a water-soluble, far-red fluorescent dye ideal for bioconjugation. Its azide functional group allows for covalent labeling of biomolecules through "click chemistry," a set of highly efficient and specific reactions. This document provides detailed protocols for two primary click chemistry methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, it outlines procedures for purification, characterization, and application of the resulting fluorescently labeled biomolecules. The high water solubility of Sulfo Cy5.5, imparted by its sulfonate groups, minimizes non-specific binding and allows for conjugation reactions in aqueous environments, making it an excellent choice for labeling sensitive biological molecules like proteins, antibodies, and nucleic acids.^[1]

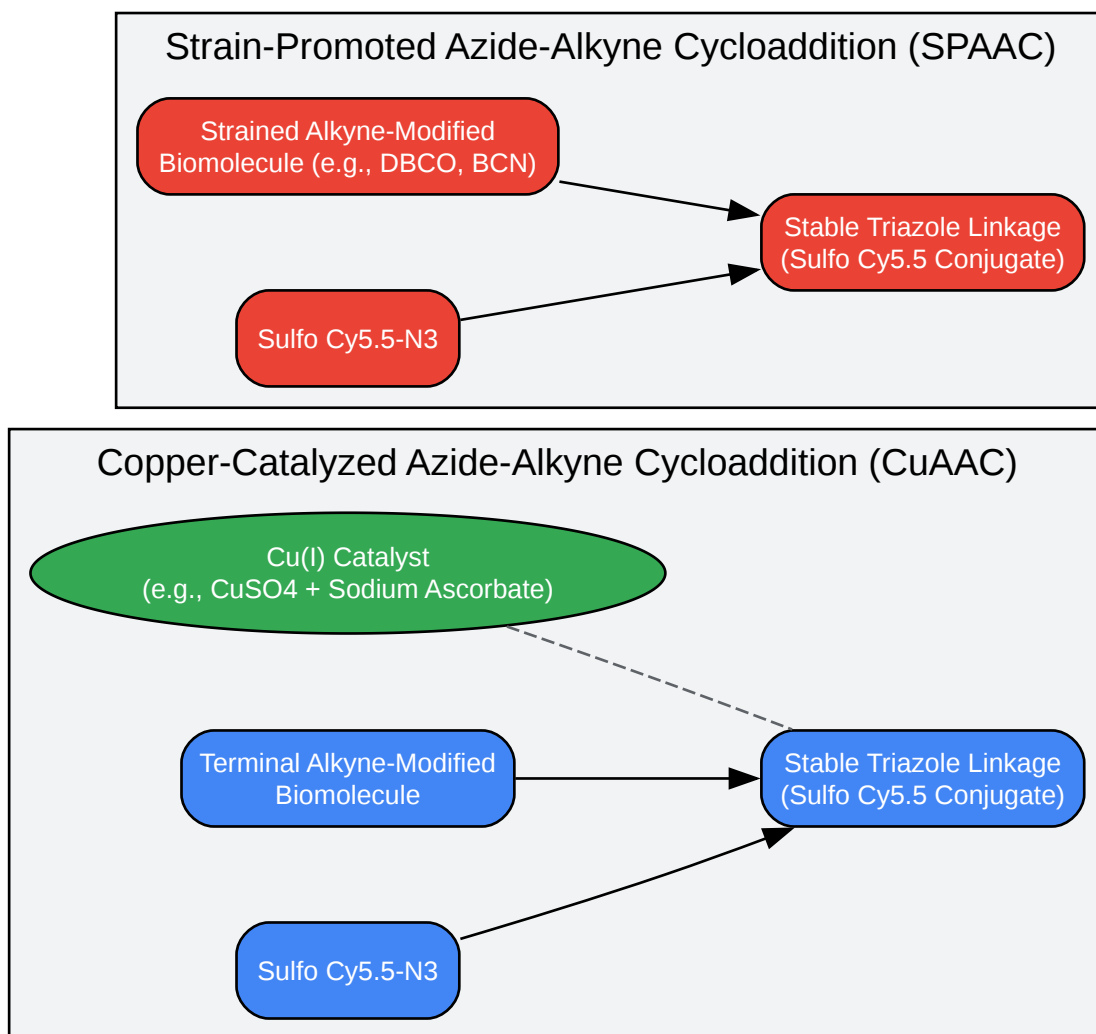
Key Properties of Sulfo Cy5.5-N3 Azide

Quantitative data for **Sulfo Cy5.5-N3** azide and its conjugates are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~673 nm	[2][3]
Emission Maximum (λ_{em})	~707 nm	[2][3]
Molar Extinction Coefficient (ϵ)	~195,000 M ⁻¹ cm ⁻¹	[4]
Recommended Storage	-20°C in the dark	[1][5]
Solubility	High in water, DMSO, DMF	[6][7]

Bioconjugation Chemistries

Sulfo Cy5.5-N3 azide can be conjugated to alkyne-modified biomolecules using two main types of click chemistry reactions.



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Caption: Overview of CuAAC and SPAAC bioconjugation pathways.

Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application and the nature of the biomolecule.

Feature	Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst	Requires a Copper(I) catalyst.	No catalyst required.
Biocompatibility	Copper catalyst can be toxic to living cells, though ligands can mitigate this.[8]	Highly biocompatible and suitable for live-cell and in-vivo applications.[8]
Reaction Kinetics	Generally very fast and efficient.	Reaction rates depend on the strained alkyne used but can be very rapid.[9]
Reaction Components	Azide, terminal alkyne, Cu(I) source, reducing agent, and a stabilizing ligand.	Azide and a strained cyclooctyne (e.g., DBCO, BCN).
Side Reactions	Copper can generate reactive oxygen species that may damage biomolecules.	Some strained alkynes can react with thiols.[8]
Cost	Generally more cost-effective.	Strained alkynes can be more expensive.[10]

Experimental Protocols

Protocol 1: Labeling of a DBCO-Modified Antibody with Sulfo Cy5.5-N3 Azide (SPAAC)

This protocol describes the labeling of an antibody containing a dibenzocyclooctyne (DBCO) group with **Sulfo Cy5.5-N3** azide.

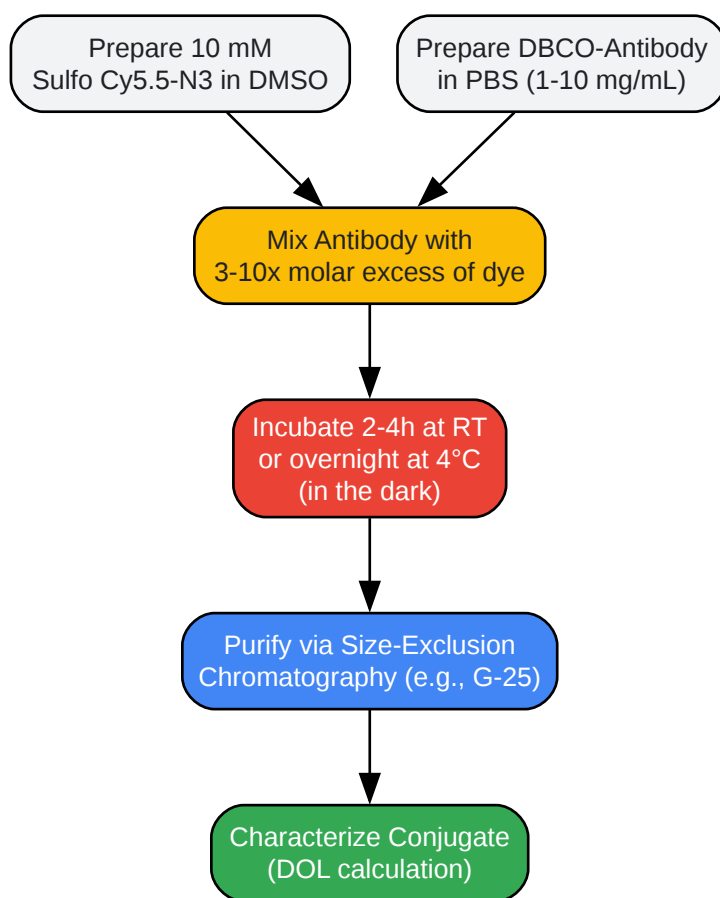
Materials:

- DBCO-modified antibody (in amine-free buffer, e.g., PBS pH 7.4)
- **Sulfo Cy5.5-N3** Azide
- Anhydrous Dimethylsulfoxide (DMSO)

- Phosphate-Buffered Saline (PBS), pH 7.4
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare **Sulfo Cy5.5-N3** Azide Stock Solution:
 - Dissolve **Sulfo Cy5.5-N3** azide in anhydrous DMSO to a final concentration of 10 mM.
 - Protect the stock solution from light and store at -20°C.
- Reaction Setup:
 - Adjust the concentration of the DBCO-modified antibody to 1-10 mg/mL in PBS (pH 7.4).
 - Add a 3 to 10-fold molar excess of the **Sulfo Cy5.5-N3** azide stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v) to maintain protein stability.
 - Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing.
- Incubation:
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[\[11\]](#)
- Purification of the Conjugate:
 - Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.2-7.4).
 - Load the reaction mixture onto the column.
 - Elute the conjugate with PBS (pH 7.2-7.4).
 - Collect the fractions containing the labeled antibody, which will be visibly colored and elute first. The smaller, unconjugated dye will elute later.[\[12\]](#)



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Caption: Workflow for SPAAC labeling of a DBCO-modified antibody.

Protocol 2: Labeling of an Alkyne-Modified Protein with Sulfo Cy5.5-N3 Azide (CuAAC)

This protocol details the labeling of a protein containing a terminal alkyne using a copper-catalyzed reaction.

Materials:

- Alkyne-modified protein (in amine-free, azide-free buffer)
- **Sulfo Cy5.5-N3** Azide
- Anhydrous DMSO

- Copper(II) Sulfate (CuSO_4) solution (e.g., 20 mM in water)
- Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare Stock Solutions:
 - Prepare a 10 mM stock solution of **Sulfo Cy5.5-N3** azide in anhydrous DMSO.
 - Prepare stock solutions of CuSO_4 , sodium ascorbate, and THPTA in water. The sodium ascorbate solution should be freshly prepared.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein solution with the **Sulfo Cy5.5-N3** azide stock solution (typically a 3-10 fold molar excess of the dye).
 - In a separate tube, premix the CuSO_4 and THPTA solutions.
 - Add the premixed catalyst solution to the protein-dye mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM CuSO_4 , 0.5-5 mM THPTA, and 5-10 mM sodium ascorbate.^[10]
- Incubation:
 - Incubate the reaction for 1-4 hours at room temperature, protected from light.^[13] The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
- Purification of the Conjugate:

- Purify the labeled protein using a Sephadex G-25 desalting column as described in Protocol 1.

Characterization of the Conjugate

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter for characterizing the conjugate.^[14] An optimal DOL is typically between 2 and 10 for antibodies to avoid issues like self-quenching of the fluorescence or loss of biological activity.^[2]

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of Sulfo Cy5.5 (~673 nm, A_{max}).^[4]
- Calculate Concentrations:
 - The concentration of the dye is calculated using the Beer-Lambert law: $[\text{Dye}] \text{ (M)} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{path length})$
 - The concentration of the protein is calculated by correcting the A_{280} reading for the dye's absorbance at 280 nm: $[\text{Protein}] \text{ (M)} = [A_{280} - (A_{\text{max}} \times CF_{280})] / (\epsilon_{\text{protein}} \times \text{path length})$ where CF_{280} is the correction factor for the dye at 280 nm (A_{280} of dye / A_{max} of dye). For Sulfo Cy5.5, the CF_{280} is approximately 0.11.^[4]
- Calculate DOL:
 - $\text{DOL} = [\text{Dye}] / [\text{Protein}]$

Example Calculation: For an IgG antibody ($\epsilon_{\text{protein}}$ at 280 nm $\approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$) labeled with Sulfo Cy5.5 (ϵ_{dye} at 673 nm $\approx 195,000 \text{ M}^{-1}\text{cm}^{-1}$), with measured absorbances of $A_{280} = 1.2$ and $A_{\text{max}} = 0.8$ in a 1 cm cuvette:

- $[\text{Dye}] = 0.8 / 195,000 = 4.10 \times 10^{-6} \text{ M}$

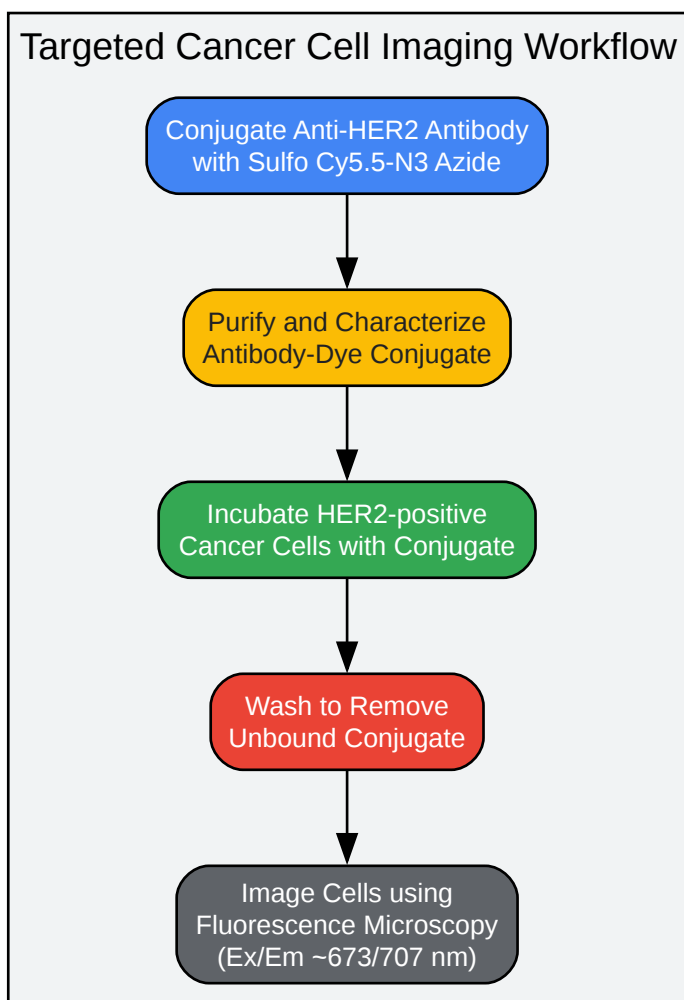
- Corrected $A_{280} = 1.2 - (0.8 \times 0.11) = 1.112$
- $[\text{Protein}] = 1.112 / 210,000 = 5.30 \times 10^{-6} \text{ M}$
- $\text{DOL} = (4.10 \times 10^{-6}) / (5.30 \times 10^{-6}) \approx 0.77$

Further Characterization

- HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate labeled from unlabeled protein.[\[3\]](#)[\[15\]](#)
- Mass Spectrometry: Mass spectrometry can confirm the covalent attachment of the dye and determine the distribution of dye molecules on the protein.[\[16\]](#)[\[17\]](#)

Application: Targeted Cancer Cell Imaging

Sulfo Cy5.5-N3 azide can be used to label antibodies for targeted imaging of cancer cells that overexpress a specific surface antigen, such as HER2 in breast cancer.[\[18\]](#)[\[19\]](#)



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